N-(4-amino-3-chlorophenyl)acetamide
Description
Significance of Arylacetamide Derivatives in Chemical Science
Arylacetamide derivatives are a class of organic compounds characterized by an acetamide (B32628) group attached to an aromatic ring. This structural motif is of profound importance in chemical science, particularly in the realm of medicinal chemistry and materials science.
The versatility of the arylacetamide scaffold allows for diverse chemical modifications, enabling the synthesis of compounds with a broad spectrum of biological activities. mdpi.com Many clinically prescribed drugs feature the acetamide moiety due to its high therapeutic potential in treating infections, convulsions, and allergies. mdpi.com For instance, some arylacetamide derivatives have been investigated for their potential as antimicrobial and anticancer agents. ijcce.ac.ir The mechanism of action often involves the inhibition of essential enzymes or modulation of receptor activity.
Furthermore, arylacetamide deacetylase (AADAC), a lipolytic enzyme, plays a crucial role in the metabolism of drugs containing ester and amide functionalities, highlighting the importance of this chemical class in drug development and metabolism studies. nih.govnih.gov The ability of AADAC to hydrolyze and activate prodrugs underscores the significance of the arylacetamide structure in designing effective therapeutic agents. nih.govnih.gov
Scope of Research on N-(4-amino-3-chlorophenyl)acetamide and Analogues
Research on this compound and its analogues has been multifaceted, exploring their synthesis, chemical properties, and potential applications. The compound, with the molecular formula C8H9ClN2O, is also known by synonyms such as 3'-Amino-4'-chloroacetanilide and 5-acetylamido-2-chloroaniline. nih.gov
Synthesis and Chemical Properties:
The synthesis of this compound can be achieved through various routes. One common method involves the nitration of N-(4-chlorophenyl)acetamide to yield 3-nitro-4-chloroacetanilide, which is then reduced to the target compound. Another approach is the direct acetylation of 3-amino-4-chloroaniline. The choice of synthetic route can influence the purity and subsequent biological efficacy of the compound.
The physicochemical properties of this compound have been characterized, providing insights into its behavior in different chemical and biological systems.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 184.62 g/mol | nih.gov |
| Molecular Formula | C8H9ClN2O | nih.gov |
| XLogP3 | 1.5 | nih.gov |
| IUPAC Name | N-(3-amino-4-chlorophenyl)acetamide | nih.gov |
| CAS Number | 51867-83-5 | nih.gov |
Research Applications:
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals. Its structure allows for a variety of chemical modifications, making it a versatile tool for synthetic organic chemists.
Research has explored the potential of this compound and its analogues in medicinal chemistry. For example, it has been investigated for its potential as an enzyme inhibitor and receptor modulator. Studies have also indicated its promise in antimicrobial applications, with demonstrated activity against certain bacterial strains. The mechanism of action is thought to involve the disruption of essential metabolic processes within the bacteria.
Furthermore, analogues of this compound, such as those incorporating a thiazole (B1198619) moiety, have been synthesized and evaluated for their antibacterial and nematicidal activities. mdpi.com For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising in vitro antibacterial activities against various plant pathogenic bacteria. mdpi.com Another study focused on the discovery and optimization of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a novel scaffold active against both sensitive and resistant cancer cells. researchgate.net
The industrial applications of this compound have also been noted, particularly in the production of dyes and pigments.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-3-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJJCQWIROJMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of N 4 Amino 3 Chlorophenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity of atoms can be established.
Proton NMR (¹H NMR) Assignments
The ¹H NMR spectrum of N-(4-amino-3-chlorophenyl)acetamide provides key information about the different types of protons and their neighboring environments. In a typical spectrum recorded in DMSO-d6, the following proton signals are observed. The methyl protons of the acetamide (B32628) group (CH₃) characteristically appear as a singlet around δ 2.08 ppm. The aromatic region displays a more complex pattern due to the substitution on the benzene (B151609) ring. A doublet at approximately δ 6.82 ppm (J = 8.4 Hz) can be assigned to the proton at position 5 of the aromatic ring. A doublet of doublets at δ 7.25 ppm (J = 8.4, 2.1 Hz) corresponds to the proton at position 6, and a doublet at δ 7.45 ppm (J = 2.1 Hz) is attributed to the proton at position 2. The broad singlet observed at a downfield chemical shift of around δ 9.95 ppm is characteristic of the amide proton (NH). The protons of the amino group (NH₂) also give rise to a signal in the spectrum.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ | 2.08 | Singlet | - |
| Ar-H5 | 6.82 | Doublet | 8.4 |
| Ar-H6 | 7.25 | Doublet of Doublets | 8.4, 2.1 |
| Ar-H2 | 7.45 | Doublet | 2.1 |
Data obtained in DMSO-d6
Carbon-13 NMR (¹³C NMR) Analysis
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopic Signatures
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent band is expected for the amide C=O stretch, typically appearing in the range of 1650–1680 cm⁻¹. The N-H stretching vibrations of the primary amino group and the secondary amide group are expected to appear as one or more bands in the region of 3200-3500 cm⁻¹. The N-H bending vibration of the amide is typically observed around 1550 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-Cl stretching vibration will be present in the fingerprint region, generally below 800 cm⁻¹.
Raman Spectroscopic Characterization
Raman spectroscopy provides complementary information to FTIR. While specific Raman data for this compound is scarce, the spectrum of a related compound, N-(4-chlorophenyl)acetamide, shows characteristic peaks that can be used for analogy. spectrabase.com One would expect to observe strong bands corresponding to the aromatic ring vibrations. The C=O stretching vibration, while strong in the IR, may be weaker in the Raman spectrum. The C-Cl stretch is also expected to be visible in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₈H₉ClN₂O, corresponding to a molecular weight of approximately 184.62 g/mol . nih.gov
In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 185. The presence of a chlorine atom is indicated by an isotopic peak at [M+H+2]⁺ with an intensity of about one-third of the [M+H]⁺ peak.
The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural details. The fragmentation of protonated molecules containing amino and acetamide groups is influenced by the location of the proton. nih.govresearchgate.net Common fragmentation pathways for related structures involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.govunito.it For this compound, potential fragmentation could involve the loss of the acetyl group (CH₃CO) or cleavage of the amide bond.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For this compound, this method would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsion angles in the solid state. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which influence the crystal packing and physical properties of the compound.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
Chromatographic Methods for Analytical Purity and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from impurities or related compounds.
High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative and qualitative analysis of non-volatile and thermally sensitive compounds like this compound. Developing a robust HPLC method is essential for quality control and research applications.
A common approach involves reversed-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. sielc.com The addition of an acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), can improve peak shape and resolution by suppressing the ionization of the amino group. sielc.com
Method development would involve optimizing parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detector wavelength (typically in the UV region where the aromatic ring absorbs). Purity assessments using HPLC have demonstrated the ability to achieve greater than 99% purity for this compound.
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., Newcrom R1), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar amino and amide groups, is not sufficiently volatile for direct GC analysis. sigmaaldrich.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. sigmaaldrich.comnih.gov
Derivatization typically involves reacting the polar functional groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com The resulting derivative is more amenable to GC separation.
The GC separates the derivatized compound from other components in the sample, and the mass spectrometer provides mass spectral data that can be used for identification. The fragmentation pattern in the mass spectrum is characteristic of the derivatized molecule and can be used to confirm its structure. While specific GC-MS studies on this compound are not extensively documented, the general principles of amino compound derivatization are well-established and applicable. sigmaaldrich.comnih.govnih.gov
Table 3: Potential GC-MS Derivatization and Analysis Parameters
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes |
| Injector Temperature | 250 °C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic structure and properties of molecules. These methods are pivotal in understanding the intrinsic characteristics of N-(4-amino-3-chlorophenyl)acetamide at the atomic and subatomic levels.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of many-body systems. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT calculations are instrumental in optimizing the molecular geometry of this compound to its lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement of the atoms.
The optimized geometry provides crucial information about the molecule's shape and steric properties. For this compound, DFT would reveal the planarity of the phenyl ring and the orientation of the acetamide (B32628) and amino groups relative to the ring and the chlorine substituent. These structural details are fundamental to understanding its interactions with other molecules.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. By applying a time-dependent potential, TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states.
For this compound, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light in the ultraviolet-visible (UV-Vis) region. These transitions typically involve the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. The results of TD-DFT calculations can be compared with experimentally obtained UV-Vis spectra to validate the computational model and gain a deeper understanding of the molecule's electronic behavior.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, bonding interactions, and electron delocalization within a molecule. rsc.orgwikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized "natural" orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org These orbitals are crucial in determining a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.
The energy gap between the HOMO and LUMO is a key parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For this compound, FMO analysis would identify the regions of the molecule where the HOMO and LUMO are localized. This information is vital for predicting the sites of electrophilic and nucleophilic attack. For example, the HOMO is often located on the electron-rich amino group and the phenyl ring, while the LUMO might be distributed over the acetamide group and the chloro-substituted ring.
| Parameter | Significance | Predicted Location/Value for this compound |
| HOMO Energy | Electron-donating ability | Likely localized on the amino group and phenyl ring. |
| LUMO Energy | Electron-accepting ability | Potentially distributed over the acetamide and chloro-substituted ring. |
| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap would indicate higher reactivity. |
Prediction of Vibrational Frequencies and Spectroscopic Properties
Quantum chemical calculations, particularly using DFT, can predict the vibrational frequencies of a molecule. These predicted frequencies correspond to the various vibrational modes of the molecule, such as bond stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations.
For this compound, these calculations would help in identifying the characteristic vibrational frequencies associated with its functional groups, including the N-H stretches of the amino and amide groups, the C=O stretch of the acetamide, and the C-Cl stretch. For instance, the amide C=O stretch is typically observed in the range of 1650–1680 cm⁻¹.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein. mdpi.com This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Based on the structural similarity of this compound to other pharmacologically active acetamide derivatives, potential protein targets for docking studies could include enzymes such as monoamine oxidase (MAO) or various kinases. nih.govnih.gov The docking results would provide insights into the potential binding mode of the compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues in the active site of the protein.
| Docking Parameter | Description | Hypothetical Application to this compound |
| Binding Affinity (Score) | Estimated strength of the ligand-receptor interaction. | A lower docking score would suggest a stronger potential binding to a target protein. |
| Binding Pose | Predicted orientation of the ligand within the binding site. | Would reveal how the amino, chloro, and acetamide groups orient themselves to interact with the protein. |
| Key Interactions | Specific non-covalent interactions (e.g., hydrogen bonds). | Could identify which amino acid residues are crucial for binding, for example, through hydrogen bonding with the amide or amino groups. |
Ligand-Protein Interaction Profiling with Non-Human Biological Targets
A critical step in drug discovery and development is understanding how a ligand, such as this compound, interacts with biological targets. While no specific studies on this compound with non-human targets have been identified, computational methods could be employed to predict such interactions. Techniques like molecular docking could be used to screen a library of non-human protein targets to identify potential binding partners.
For instance, based on the structural motifs present in this compound—an acetamide group and a substituted aniline (B41778) ring—potential non-human targets could include bacterial or fungal enzymes where similar scaffolds have shown activity. A hypothetical study could involve docking this compound against a panel of enzymes from pathogenic microorganisms to predict binding affinities and modes.
Identification of Binding Sites and Interaction Modes
Once a potential protein target is identified, molecular docking and other computational methods can be used to predict the specific binding site and the nature of the interactions. For this compound, key interactions would likely involve its functional groups. The amino and acetamido groups can act as hydrogen bond donors and acceptors, while the chlorophenyl ring can participate in hydrophobic and van der Waals interactions.
A theoretical analysis would involve placing the ligand into the active site of a target protein and calculating the most energetically favorable binding pose. This would reveal which amino acid residues are in close proximity to the ligand and the types of non-covalent bonds (e.g., hydrogen bonds, pi-stacking, hydrophobic interactions) that stabilize the complex.
Table 1: Hypothetical Interaction Profile of this compound with a Generic Non-Human Protein Target
| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |
| Amino group (-NH2) | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |
| Acetamido group (-NHCOCH3) | Serine, Threonine, Asparagine | Hydrogen Bond (Acceptor/Donor) |
| Phenyl ring | Leucine, Isoleucine, Valine | Hydrophobic Interaction |
| Chlorine atom (-Cl) | Phenylalanine, Tyrosine | Halogen Bond |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time.
Conformational Stability Analysis in Simulated Environments
The flexibility of this compound is an important determinant of its binding capabilities. The molecule possesses several rotatable bonds, particularly around the amide linkage and the bond connecting the phenyl ring to the nitrogen. MD simulations could be used to explore the conformational landscape of the molecule in different solvent environments (e.g., water, dimethyl sulfoxide) to understand its preferred shapes and the energy barriers between different conformations. This analysis is crucial as the bioactive conformation might not be the lowest energy conformation in isolation.
Dynamic Interactions with Biological Macromolecules
Building upon the static picture provided by molecular docking, MD simulations can be performed on the ligand-protein complex to study the stability of the binding and the dynamic nature of the interactions. These simulations can reveal how the ligand and protein adapt to each other upon binding, the residence time of the ligand in the binding pocket, and the role of water molecules in mediating interactions.
A hypothetical MD simulation of this compound bound to a protein target would track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. Furthermore, analysis of the simulation trajectory would provide a detailed map of the persistent and transient interactions between the ligand and the protein over time.
Table 2: Potential Parameters for a Molecular Dynamics Simulation of this compound-Protein Complex
| Parameter | Example Value/Setting |
| Simulation Software | GROMACS, AMBER, NAMD |
| Force Field | CHARMM, AMBER, OPLS |
| Water Model | TIP3P, SPC/E |
| Simulation Time | 100 nanoseconds |
| Temperature | 300 K |
| Pressure | 1 bar |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Derivatization Strategies for Structural Modification
The chemical scaffold of N-(4-amino-3-chlorophenyl)acetamide, featuring an acetamide (B32628) group and a substituted phenyl ring, offers multiple sites for structural modification. Derivatization strategies are primarily aimed at exploring the chemical space around this core to enhance biological efficacy, selectivity, and pharmacokinetic properties. These strategies typically involve the introduction of diverse chemical functionalities, particularly heterocyclic systems, and modifications to the existing phenyl and amide portions of the molecule.
A prominent strategy in the medicinal chemistry of acetamide derivatives is the incorporation of heterocyclic rings. nih.gov This approach is driven by the fact that heterocyclic structures are prevalent in a vast array of biologically active compounds and can significantly influence properties such as binding affinity, solubility, and metabolic stability.
Research has shown that introducing heterocyclic moieties, such as thiazole (B1198619), to the N-phenylacetamide scaffold can yield compounds with significant biological activities. nih.gov For instance, a series of N-phenylacetamide derivatives bearing a 4-arylthiazole moiety were synthesized and evaluated for their antibacterial properties. nih.gov In a notable study, the core structure was modified to create N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, which was investigated for its anticancer activity. nih.gov The synthesis of such derivatives often involves the condensation of thiourea (B124793) precursors with α-haloketones to form the thiazole ring. nih.gov Similarly, thiophene-containing acetamide derivatives have been synthesized through the N-acylation of aminothiophenes, highlighting another pathway for incorporating five-membered heterocyclic rings. acs.org The versatility of these synthetic routes allows for the creation of a diverse library of compounds for biological screening. nih.govacs.org
Modifications to the phenyl ring and the amide linker of this compound are fundamental to fine-tuning its biological activity. The nature and position of substituents on the phenyl ring can dramatically alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.gov
Studies on related N-(substituted phenyl)-2-chloroacetamides have demonstrated that the biological activity varies with the substituents on the phenyl ring. nih.gov For example, the presence of halogen atoms like chlorine, fluorine, and bromine on the phenyl ring was found to enhance antimicrobial activity, which was attributed to increased lipophilicity, facilitating passage through cell membranes. nih.gov Other functional groups such as acetyl, hydroxyl, and cyano groups have also been investigated to understand their impact on properties like permeability. nih.gov
The amide linker itself can also be a target for modification, although this is less commonly explored for this specific scaffold. Changes to the acyl group of the acetamide could influence the molecule's hydrogen bonding capacity and conformational flexibility.
Correlation of Structural Features with Biological Interaction Profiles
The ultimate goal of derivatization is to establish a clear correlation between specific structural features and the resulting biological activity. SAR studies on derivatives of this compound and related compounds have provided valuable insights into the structural requirements for various biological effects, including antimicrobial and anticancer activities.
For N-phenylacetamide derivatives containing a thiazole moiety, the substitution pattern on the aryl group attached to the thiazole ring was found to be critical for antibacterial activity. nih.gov For example, the compound N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide showed superior activity against Xanthomonas oryzae pv. Oryzae compared to commercial standards. nih.gov This suggests that the electronic properties conferred by the fluorine substituent are favorable for this specific biological interaction.
In the context of anticancer activity, a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives were evaluated against various cancer cell lines. nih.gov The research led to the discovery of a lead compound that demonstrated high potency against both sensitive and resistant cancer cells. nih.gov This activity was linked to the specific arrangement of the aminophenyl and thiazole acetamide moieties, which appears to be crucial for inducing cell death through apoptosis and autophagy. nih.gov
The following table summarizes the correlation between structural modifications and observed biological activities for derivatives related to this compound.
| Core Structure | Modification | Resulting Biological Activity | Key Finding |
|---|---|---|---|
| N-phenylacetamide | Introduction of a 4-(4-fluorophenyl)thiazole moiety | Antibacterial (against Xanthomonas oryzae) | The fluoro-substituted phenylthiazole group enhanced antibacterial potency. nih.gov |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Optimization of substituents on the phenyl and thiazole rings | Anticancer (Melanoma, Pancreatic Cancer, CML) | A specific lead compound showed high potency against both sensitive and resistant cancer cell lines. nih.gov |
| N-(substituted phenyl)-2-chloroacetamide | Halogen substitution on the phenyl ring (e.g., 4-Cl, 4-F) | Antimicrobial (Gram-positive bacteria and fungi) | Halogenation increased lipophilicity and antimicrobial efficacy. nih.gov |
| N-phenylacetamide | Introduction of a 4-arylthiazole moiety | Nematicidal (against Meloidogyne incognita) | Certain derivatives displayed significant nematicidal activity. nih.gov |
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.
For classes of compounds related to this compound, QSAR studies have been successfully applied. For instance, a QSAR analysis was performed on a series of twelve N-(substituted phenyl)-2-chloroacetamides to correlate their structural properties with antimicrobial potential. nih.gov This study utilized cheminformatics prediction models to calculate various molecular descriptors, such as lipophilicity (logP) and topological polar surface area (TPSA), and correlated them with experimentally determined antimicrobial activity. nih.gov
The key findings from such a QSAR study often highlight the importance of specific physicochemical properties. In the case of the N-(substituted phenyl)-2-chloroacetamides, high lipophilicity was confirmed as a key factor for activity against Gram-positive bacteria and pathogenic fungi. nih.gov The models developed could predict the biological activity of new compounds in this class based on their calculated structural descriptors.
The development of a predictive QSAR model typically involves the following steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the descriptors with biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
While a specific QSAR model for this compound itself is not detailed in the available literature, the principles and methodologies from studies on analogous series are directly applicable. nih.gov The development of such models for this compound derivatives would be a logical next step in their rational design as potential therapeutic agents.
The following table lists parameters that are typically used in the development of QSAR models for antimicrobial agents.
| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity |
|---|---|---|
| Hydrophobicity | LogP (Octanol-water partition coefficient) | Influences membrane permeability and transport to the target site. nih.gov |
| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic interactions with the biological target. |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with molecular transport properties and permeability. nih.gov |
| Steric/Geometrical | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule and its fit within a binding site. |
Emerging Research Directions and Future Perspectives
Advanced Computational Approaches for Compound Design
The design of novel compounds with specific desired properties has been significantly enhanced by the advent of advanced computational tools. nih.govnih.gov For N-(4-amino-3-chlorophenyl)acetamide, these approaches offer the potential to rationally design derivatives with improved efficacy and specificity for various applications.
Structure-based computer-aided drug design (SB-CADD) relies on the three-dimensional structural information of a biological target to design molecules that can interact with it effectively. nih.gov If the target protein for a potential therapeutic application of an this compound derivative is known, computational docking studies can be performed. These simulations predict the binding affinity and orientation of newly designed analogues within the target's active site. This allows for the prioritization of compounds for synthesis, saving time and resources. researchgate.net
Ligand-based computer-aided drug design (LB-CADD) is employed when the structure of the biological target is unknown. This approach uses the information from a set of molecules known to be active to build a pharmacophore model, which represents the key chemical features required for biological activity. mdpi.com This model can then be used to screen virtual libraries of compounds to identify new potential active molecules based on the this compound scaffold.
The following table illustrates the types of computational methods that can be applied to the design of this compound derivatives.
| Computational Method | Description | Application to this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Designing derivatives with enhanced binding to a specific biological target. |
| Pharmacophore Modeling | Creates a 3D model of the essential features for biological activity. | Identifying novel derivatives with similar activity profiles to known active compounds. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity. | Predicting the activity of unsynthesized derivatives. nih.gov |
| De Novo Design | Generates novel molecular structures from scratch that fit a specific set of criteria. mdpi.com | Creating entirely new compounds based on the this compound framework. |
Integration of Artificial Intelligence in Structure-Function Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research by enabling the analysis of vast and complex datasets. cas.org For this compound, AI can be a powerful tool for predicting the relationship between its structure and function, accelerating the discovery of new applications.
AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to learn complex patterns that are not easily discernible by humans. cas.org These trained models can then be used to predict the properties of new, untested derivatives of this compound. This can include predictions of biological activity, toxicity, and pharmacokinetic properties.
One of the key applications of AI in this context is in quantitative structure-activity relationship (QSAR) studies. nih.gov By analyzing the structural features of a series of this compound analogues and their measured biological activities, AI models can build predictive QSAR models. These models can then be used to guide the design of new compounds with optimized properties.
The table below outlines potential AI applications in the study of this compound.
| AI Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Using machine learning to predict properties of new compounds. | Faster identification of derivatives with desired biological or material properties. |
| Generative Models | AI algorithms that can generate novel chemical structures. | Design of new this compound-based molecules with optimized characteristics. |
| Image Analysis | AI-powered analysis of microscopy or other imaging data. | High-throughput screening of the effects of derivatives on cellular systems. |
| Literature Mining | AI tools for extracting and synthesizing information from scientific literature. | Accelerated discovery of new research directions and potential applications. |
Green Chemistry Innovations for Sustainable Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org For the synthesis of this compound, green chemistry innovations can lead to more sustainable and environmentally friendly production methods.
Traditional methods for the synthesis of anilines and their derivatives often involve harsh reagents and generate significant waste. researchgate.net Green chemistry approaches seek to address these issues through various strategies. One approach is the use of greener reagents and catalysts. For example, research has shown the use of Zn dust/Fe powder–acetic acid for the acylation of aniline (B41778), which is a greener alternative to acetic anhydride. acs.org
Microwave-assisted synthesis is another green chemistry technique that can be applied to the production of this compound. tandfonline.comresearchgate.net Microwave heating can significantly reduce reaction times, increase yields, and in some cases, eliminate the need for organic solvents. tandfonline.comresearchgate.net
Furthermore, there is growing interest in the use of biomass as a renewable feedstock for the production of aromatic compounds, including anilines. rsc.orgresearchgate.net This approach has the potential to reduce the reliance on fossil fuels in the chemical industry.
The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Approach | Description | Benefit for this compound Production |
| Use of Greener Solvents | Replacing volatile organic solvents with water or other environmentally benign alternatives. | Reduced environmental impact and improved worker safety. |
| Catalytic Reactions | Employing catalysts to increase reaction efficiency and reduce waste. | Lower energy consumption and higher atom economy. |
| Microwave-Assisted Synthesis | Using microwave radiation to accelerate chemical reactions. tandfonline.comresearchgate.net | Faster production times and potentially higher yields. tandfonline.comresearchgate.net |
| Renewable Feedstocks | Utilizing biomass-derived starting materials. researchgate.net | Reduced carbon footprint and increased sustainability. rsc.org |
Exploration of Novel Biological Interaction Pathways
While the biological activities of some substituted anilines are known, there is still much to be explored regarding the specific molecular interactions of this compound. Research into its biological interaction pathways could unveil new therapeutic or agrochemical applications.
The structural features of this compound, including the chloro and amino substituents on the phenyl ring, can influence its electronic and steric properties, which in turn dictate its interactions with biological macromolecules. For instance, the design of novel fungicides based on aniline derivatives has shown that the nature and position of substituents on the phenyl ring play a crucial role in their activity. nih.gov
Modern techniques in chemical biology and proteomics can be employed to identify the protein targets of this compound and its derivatives. This can provide valuable insights into its mechanism of action and guide the development of more potent and selective compounds.
The table below outlines potential areas of investigation for the biological interactions of this compound.
| Area of Investigation | Methodology | Potential Outcome |
| Target Identification | Affinity chromatography, mass spectrometry-based proteomics. | Identification of specific proteins that bind to the compound. |
| Enzyme Inhibition Assays | In vitro assays with a panel of enzymes. | Discovery of potential enzymatic inhibitory activity. |
| Cellular Pathway Analysis | Gene expression profiling, reporter assays. | Understanding the downstream effects of the compound on cellular signaling pathways. |
| Structure-Activity Relationship (SAR) Studies | Synthesis and biological evaluation of a series of analogues. researchgate.net | Elucidation of the key structural features for biological activity. rsc.org |
Development of Smart Materials from this compound Scaffolds
The unique chemical structure of this compound makes it a promising building block for the development of smart materials. These are materials that can respond to external stimuli, such as changes in temperature, pH, or light.
Aniline and its derivatives are well-known precursors for the synthesis of conducting polymers, such as polyaniline. researchgate.net By incorporating this compound into polymer chains, it may be possible to create new materials with tailored electronic and optical properties. These materials could find applications in sensors, electronic devices, and anti-corrosion coatings.
Furthermore, the this compound scaffold could be used to create functional monomers for the synthesis of smart hydrogels. acs.org These hydrogels could be designed to release an encapsulated active ingredient in response to a specific biological signal, making them suitable for drug delivery applications. The investigation into the polymerization of aniline derivatives within layered structures also opens up possibilities for creating ordered, functional materials. rsc.orgnih.gov
The following table presents potential smart materials that could be developed from this compound.
| Type of Smart Material | Potential Functionality | Possible Applications |
| Conducting Polymers | Electrical conductivity, electrochromism. | Sensors, antistatic coatings, organic electronics. |
| Responsive Hydrogels | Stimuli-responsive swelling and release. | Drug delivery systems, tissue engineering scaffolds. |
| Functionalized Nanoparticles | Targeted delivery, imaging contrast. | Medical diagnostics and therapeutics. |
| Self-Healing Polymers | Ability to repair damage autonomously. | Durable coatings, long-lasting structural components. |
Q & A
Q. What are the recommended synthetic routes for N-(4-amino-3-chlorophenyl)acetamide, and how can reaction purity be optimized?
Answer: A robust synthetic approach involves coupling acetamide derivatives with halogenated aniline precursors. For example, details a method for analogous compounds: reacting diphenylacetyl chloride with 3-chloro-4-fluoroaniline in dichloromethane at 273 K in the presence of triethylamine . To optimize purity:
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?
Answer:
- ¹H NMR : The amino proton (NH) typically appears as a singlet at δ 5.5–6.5 ppm, while the acetamide methyl group resonates as a sharp singlet at δ 2.1–2.3 ppm. Aromatic protons in the 3-chloro-4-aminophenyl group show splitting patterns consistent with para-substitution (e.g., doublets for H-2 and H-6) .
- IR : Confirm amide C=O stretching at ~1650–1680 cm⁻¹ and N–H bending (amine) at ~1550–1600 cm⁻¹. Chlorine substituents may cause subtle shifts in aromatic C–H vibrations .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?
Answer: Challenges include:
- Disorder in aromatic rings : Common in halogenated acetamides due to rotational flexibility. Mitigate by collecting high-resolution data (e.g., synchrotron sources) and refining with SHELXL .
- Hydrogen bonding networks : The amino and acetamide groups form intermolecular N–H···O bonds, which stabilize crystal packing. Use Hirshfeld surface analysis to quantify interactions .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) during refinement to model atomic vibrations accurately .
Q. How do computational methods (DFT, MD) aid in predicting the reactivity and stability of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group’s lone pair (HOMO) may dominate reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to assess stability. Chlorine’s electronegativity may enhance solubility in non-polar media .
- Compare computed vs. experimental XRD bond lengths (e.g., C–Cl: ~1.73 Å) to validate models .
Q. How can researchers resolve contradictions in biological activity data for structurally similar acetamide derivatives?
Answer:
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 3-Cl with 4-F) and assay against target proteins. highlights how hydroxyimino groups alter hydrogen-bonding capacity .
- Meta-analysis : Cross-reference bioactivity datasets (e.g., PubChem, DSSTox) to identify outliers. For example, steric hindrance from bulky substituents may reduce binding affinity despite similar electronic profiles .
- Dose-response validation : Replicate assays under standardized conditions (pH, temperature) to isolate substituent effects from experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
